2-(4-Bromo-3-methylphenyl)acetic acid 2-(4-Bromo-3-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 215949-57-8
VCID: VC2004506
InChI: InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1)CC(=O)O)Br
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

2-(4-Bromo-3-methylphenyl)acetic acid

CAS No.: 215949-57-8

Cat. No.: VC2004506

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-methylphenyl)acetic acid - 215949-57-8

Specification

CAS No. 215949-57-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name 2-(4-bromo-3-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key LHFFNLRLDVODNC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC(=O)O)Br
Canonical SMILES CC1=C(C=CC(=C1)CC(=O)O)Br

Introduction

Chemical Structure and Properties

2-(4-Bromo-3-methylphenyl)acetic acid contains a phenyl ring with a methyl group at position 3, a bromine atom at position 4, and an acetic acid moiety extending from the phenyl ring . This particular arrangement of functional groups creates a molecule with unique reactive properties that make it suitable for various chemical transformations.

Basic Chemical Information

The compound's essential chemical properties are summarized in the following table:

PropertyValue
CAS Number215949-57-8
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
IUPAC Name2-(4-bromo-3-methylphenyl)acetic acid
European Community Number873-172-5
DSSTox Substance IDDTXSID60394210

Source: Multiple chemical databases

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are associated with 2-(4-Bromo-3-methylphenyl)acetic acid:

Identifier TypeValue
InChIInChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyLHFFNLRLDVODNC-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)CC(=O)O)Br
Canonical SMILESCC1=C(C=CC(=C1)CC(=O)O)Br

Source: PubChem and related databases

Physical Properties

The physical characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid contribute to its handling and application in laboratory settings:

PropertyValue
Physical StateSolid/powder
Storage TemperatureRoom temperature
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305+P351+P338

Source: Chemical supplier databases

Predicted Molecular Properties

Advanced analytical techniques have enabled the prediction of various molecular properties for 2-(4-Bromo-3-methylphenyl)acetic acid, including collision cross-section data that can be valuable for mass spectrometry applications and identification:

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+228.98587138.9
[M+Na]+250.96781142.3
[M+NH4]+246.01241143.5
[M+K]+266.94175142.7
[M-H]-226.97131138.9
[M+Na-2H]-248.95326142.0
[M]+227.97804138.1
[M]-227.97914138.1

Source: PubChemLite database

Chemical Reactivity and Synthesis

Synthesis Methods

2-(4-Bromo-3-methylphenyl)acetic acid can be synthesized through various organic chemistry methods. Typical approaches involve reactions of appropriate aryl halides with acetic acid derivatives. Common synthetic pathways may include:

  • Grignard reactions followed by carboxylation

  • Palladium-catalyzed coupling reactions

  • Functionalization of 4-bromo-3-methylbenzene derivatives

The compound's synthesis usually requires controlled reaction conditions and appropriate purification methods to ensure high purity for research applications.

Chemical Reactivity

The compound features several reactive sites that facilitate its use in organic synthesis:

  • The carboxylic acid group enables esterification, amidation, and reduction reactions

  • The bromine atom serves as a leaving group for various coupling reactions, particularly Suzuki and other palladium-catalyzed cross-couplings

  • The aromatic ring can undergo electrophilic aromatic substitution reactions, though the presence of the bromine and methyl groups influences regioselectivity

These reactive characteristics make 2-(4-Bromo-3-methylphenyl)acetic acid a versatile building block for the construction of more complex molecules.

Applications in Chemical Research

Role as a Chemical Intermediate

2-(4-Bromo-3-methylphenyl)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Functionalization at multiple positions

  • Construction of extended aromatic systems

  • Development of compounds with specifically positioned functional groups

  • Formation of pharmaceutically relevant scaffolds

The compound facilitates diverse chemical transformations such as nucleophilic aromatic substitutions and reductions, which are fundamental processes in organic synthesis.

SupplierProduct NumberPackagingPrice (USD)
TRCB68831010mg$210
AK Scientific7175CX250mg$399

Source: ChemicalBook price comparison

Relationship to Similar Compounds

Structural Analogues

Several structural analogues of 2-(4-Bromo-3-methylphenyl)acetic acid exist with variations in the position of substituents or functional groups:

  • 2-(3-bromo-4-methylphenyl)acetic acid (CAS: 1201633-84-2) - Contains the same functional groups with switched positions of bromine and methyl groups

  • 2-(3-bromo-2-methylphenyl)acetic acid (CAS: 1261618-03-4) - Contains bromine at position 3 and methyl at position 2

  • 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid (CAS: 1270324-51-0) - Contains an additional amino group

These structural variations can significantly affect the chemical reactivity and biological properties of these compounds, providing a rich array of chemical tools for organic synthesis and drug discovery.

Functional Derivatives

Functional derivatives of 2-(4-Bromo-3-methylphenyl)acetic acid include esters, amides, and other carboxylic acid derivatives that retain the core 4-bromo-3-methylphenyl structure. One example is N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which has been studied for its antibacterial and enzyme inhibitory activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator